molecular formula C8H9F2N B1297778 N-(3,5-Difluorobenzyl)-N-methylamine CAS No. 90390-28-6

N-(3,5-Difluorobenzyl)-N-methylamine

Cat. No.: B1297778
CAS No.: 90390-28-6
M. Wt: 157.16 g/mol
InChI Key: PAVCYIWPONYGCE-UHFFFAOYSA-N
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Description

N-(3,5-Difluorobenzyl)-N-methylamine is a useful research compound. Its molecular formula is C8H9F2N and its molecular weight is 157.16 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,5-difluorophenyl)-N-methylmethanamine
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InChI

InChI=1S/C8H9F2N/c1-11-5-6-2-7(9)4-8(10)3-6/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PAVCYIWPONYGCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80238147
Record name Benzenemethanamine, 3,5-difluoro-N-methyl-
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Molecular Weight

157.16 g/mol
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CAS No.

90390-28-6
Record name 3,5-Difluoro-N-methylbenzenemethanamine
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Record name Benzenemethanamine, 3,5-difluoro-N-methyl-
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Record name Benzenemethanamine, 3,5-difluoro-N-methyl-
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Record name [(3,5-difluorophenyl)methyl](methyl)amine
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Contextual Significance in Organic Synthesis and Fluorinated Molecules

The strategic incorporation of fluorine into organic molecules is a widely recognized strategy in medicinal chemistry and materials science to enhance a compound's properties. The presence of fluorine can significantly alter electronic effects, lipophilicity, metabolic stability, and binding affinity to biological targets.

The 3,5-difluorobenzyl moiety, a key component of N-(3,5-Difluorobenzyl)-N-methylamine, is a valuable building block in organic synthesis. The strong electron-withdrawing nature of the two fluorine atoms on the aromatic ring can influence the reactivity of the benzylic position and the amine group. For instance, derivatives like 3,5-difluorobenzyl bromide are utilized as intermediates in nucleophilic substitution reactions to introduce the difluorobenzyl group into larger molecules. chemimpex.com This functional group is of particular interest in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com The stability of the C-F bond often leads to increased metabolic stability of the final compound. chemimpex.com

The amine functionality in this compound allows for a variety of chemical transformations, such as amide bond formation, further alkylation, and participation in coupling reactions. cymitquimica.com The N-methyl group, in comparison to a primary amine, can fine-tune the compound's basicity and nucleophilicity.

Elucidation of Reaction Mechanisms and Chemical Transformations

Fundamental Reactivity of the Secondary Amine Functionality

The nitrogen atom in N-(3,5-Difluorobenzyl)-N-methylamine possesses a lone pair of electrons, making it a nucleophilic and basic center. This characteristic governs its participation in a variety of chemical transformations, including oxidation, reduction, and nucleophilic substitution.

The oxidation of secondary amines like this compound can proceed through several pathways, often involving the formation of an intermediate iminium ion. Depending on the oxidant and reaction conditions, this can lead to cleavage of the carbon-nitrogen bond.

Iminium Ion Formation and Hydrolysis : Mild oxidizing agents can convert the secondary amine into a more reactive iminium ion. Subsequent hydrolysis of this intermediate can cleave the benzylic C-N bond, yielding 3,5-difluorobenzaldehyde (B1330607) and methylamine (B109427).

Oxidative Dealkylation : More potent oxidation methods, including electrochemical approaches, can selectively cleave the benzyl (B1604629) C–N bond. mdpi.com This process, often utilized for N-dealkylation, transforms the amine into the corresponding carbonyl compound. mdpi.comnih.govrug.nl For this compound, this would result in the formation of 3,5-difluorobenzaldehyde. This transformation is significant in metabolic studies and synthetic chemistry for removing benzyl protecting groups. nih.gov The reaction generally proceeds through a single-electron oxidation at the anode to form a nitrogen radical cation, which ultimately leads to the carbonyl compound after hydrolysis. mdpi.com

Oxidative Pathway Reactant Key Intermediate Primary Products
Oxidation & HydrolysisThis compoundIminium Ion3,5-Difluorobenzaldehyde, Methylamine
Electrochemical CleavageThis compoundNitrogen Radical Cation3,5-Difluorobenzaldehyde

While the amine functional group is generally stable to reduction, the benzyl group is susceptible to cleavage under catalytic hydrogenation conditions. This reaction, known as hydrogenolysis, is a common reductive pathway for benzylamines.

Catalytic Hydrogenolysis : The use of hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst is a standard method for cleaving benzyl groups from heteroatoms like nitrogen. masterorganicchemistry.comorganic-chemistry.org In this process, the C-N bond between the benzylic carbon and the nitrogen atom is broken. For this compound, this reductive cleavage would yield 3,5-difluorotoluene (B38592) and methylamine. This reaction is highly efficient for debenzylation and is widely used in synthetic organic chemistry. organic-chemistry.org It is important to note that the secondary amine moiety itself is not reduced; rather, the substituent is cleaved off. youtube.com

Reductive Pathway Reagents Bond Cleaved Products
Catalytic HydrogenolysisH₂, Pd/CBenzyl C-N3,5-Difluorotoluene, Methylamine

The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily attacking electrophilic centers. This reactivity is fundamental to the formation of new C-N and other heteroatom-N bonds.

N-Alkylation : The amine can react with alkyl halides, such as methyl iodide, in a nucleophilic substitution reaction. The nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. This results in the formation of a tertiary amine, and if an excess of the alkylating agent is used, it can proceed to form a quaternary ammonium (B1175870) salt. nih.gov

N-Acylation : Reaction with acyl chlorides or acid anhydrides results in N-acylation. semanticscholar.org The nucleophilic nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the substitution of the chloride and the formation of an amide. This reaction is a common method for synthesizing amides from amines. nih.gov

Reaction Type Electrophile Example Product Functional Group
N-AlkylationAlkyl Halide (e.g., CH₃I)Tertiary Amine / Quaternary Ammonium Salt
N-AcylationAcyl Chloride (e.g., CH₃COCl)Amide

Electronic and Steric Influences of the 3,5-Difluorobenzyl Moiety

The 3,5-difluorobenzyl group significantly modifies the inherent reactivity of the N-methylamine core through both electronic and steric effects.

The two fluorine atoms on the aromatic ring exert a powerful influence on the electron density of the entire molecule.

Inductive Effect : Fluorine is the most electronegative element, and its presence on the aromatic ring results in a strong electron-withdrawing inductive effect (-I). nist.gov With two fluorine atoms in the meta positions, this effect is additive, significantly reducing the electron density of the benzene (B151609) ring. This electron withdrawal is transmitted through the sigma bonds to the benzylic carbon and, subsequently, to the nitrogen atom.

Impact on Basicity and Nucleophilicity : The reduction in electron density on the nitrogen atom decreases its ability to donate its lone pair. Consequently, this compound is a weaker base and a less potent nucleophile compared to its non-fluorinated analog, N-benzyl-N-methylamine. msu.edu This deactivation is a critical consideration in predicting its reaction rates, particularly in nucleophilic substitution reactions. numberanalytics.com

Steric hindrance refers to the spatial arrangement of atoms and groups that can impede the approach of a reactant to the reaction center. chemistrylearner.com

Influence of the Benzyl Group : The benzyl group itself is significantly bulkier than the methyl group attached to the nitrogen. This bulk can hinder the approach of other molecules to the nitrogen's lone pair. libretexts.org

Factor Influence on this compound Consequence
Electronic Effect Strong inductive electron withdrawal by two fluorine atoms.Reduced electron density on the nitrogen atom, leading to lower basicity and nucleophilicity.
Steric Effect Bulk of the benzyl group provides moderate steric hindrance.The rate of reactions at the nitrogen may be slower compared to less hindered secondary amines (e.g., dimethylamine).
Steric Effect Meta-position of fluorine atoms.Minimal additional steric hindrance at the nitrogen center compared to an unsubstituted benzyl group.

Strategic Derivatization and Analog Development

Synthesis of Structurally Related N-(3,5-Difluorobenzyl)-N-methylamine Analogs

The synthesis of analogs of this compound allows for a systematic exploration of the structure-activity relationship (SAR). Modifications often target the substitution pattern on the phenyl ring or alterations to the N-methylamine side chain.

A common synthetic route to produce analogs involves the reaction of a substituted benzylamine (B48309) with an appropriate electrophile. For instance, the synthesis of N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine, an analog with trifluoromethyl groups instead of fluorine, is achieved in two main steps. mdpi.com The process begins with the nucleophilic aromatic substitution reaction between (3,5-bis(trifluoromethyl)phenyl)methanamine and 1-fluoro-2-nitrobenzene. mdpi.com This is followed by the reduction of the nitro group, typically through catalytic hydrogenation using palladium on carbon (Pd/C), to yield the final diamine product. mdpi.com This method highlights a versatile pathway where various substituted benzylamines and nitroaromatics can be employed to generate a library of analogs.

Similarly, other analogs can be prepared by starting with different halogenated benzyl (B1604629) bromides. For example, N-(3,4-difluorobenzyl) analogs can be synthesized from 3,4-difluorobenzyl bromide. nih.gov The synthesis of a carbon-14 (B1195169) labeled analog of N-(3,5-dichlorobenzyl)-4-(fluoromethoxy) benzenecarboximidamide has also been reported, starting from 4-hydroxy-benzonitrile, demonstrating the adaptability of synthetic routes for creating isotopically labeled versions for research purposes. researchgate.net

Analog TypeKey Starting MaterialsGeneral Reaction TypeReference
Bis(trifluoromethyl)benzyl Analog(3,5-bis(trifluoromethyl)phenyl)methanamine, 1-Fluoro-2-nitrobenzeneNucleophilic Aromatic Substitution followed by Nitro Reduction mdpi.com
Difluorobenzyl Quinoline Analog4-Cyanophenol, 3,4-Difluorobenzyl bromideNucleophilic Substitution (SN2) followed by Nitrile Reduction nih.gov
Dichlorobenzyl Imidamide Analog (14C labeled)4-Hydroxy-benzonitrile-[cyano-14C], 3,5-Dichlorobenzyl bromideMulti-step synthesis involving imidamide formation researchgate.net

Incorporation into Diverse Heterocyclic and Acyclic Scaffolds

The N-(3,5-difluorobenzyl) moiety is frequently incorporated into more complex molecular architectures, including both heterocyclic and acyclic systems, to access a wider range of chemical space and biological targets. Heterocycles are particularly prevalent in drug discovery due to their ability to form three-dimensional structures and engage in specific molecular interactions. nih.gov

The N-(3,5-difluorobenzyl) group has been successfully integrated into various nitrogen-containing heterocyclic scaffolds. For example, it is a component of N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-yl-amino)-benzamide, a complex molecule featuring indazole, piperazine, and pyran rings. tdcommons.org Benzylamines, in general, are versatile precursors for building N-heterocycles. enamine.net For example, N-benzyl-N-methoxymethyl-N-(trimethylsilyl)methylamine serves as a source of azomethine ylide, which can undergo [3+2] or [3+3] cycloaddition reactions to construct functionalized pyrrolidines and other N-heterocycles. enamine.netorgsyn.org This highlights the potential of this compound derivatives to be used in similar cycloaddition strategies for creating novel heterocyclic systems.

Acyclic scaffolds can also be developed by extending the N-methylamine side chain. Standard amine chemistry, such as acylation or further alkylation, can be used to attach longer carbon chains or functional groups, thereby modifying the compound's lipophilicity and hydrogen bonding capacity.

Scaffold TypeExample HeterocycleSynthetic StrategyPotential Application
HeterocyclicIndazoleMulti-step convergent synthesisTherapeutic agents tdcommons.org
HeterocyclicPyrrolidine[3+2] Cycloaddition of an azomethine ylide equivalentMedicinal chemistry building blocks enamine.net
HeterocyclicImidazole/TetrazoleCondensation and cycloaddition reactionsBiologically active compounds nih.gov
AcyclicExtended N-alkyl chainsN-alkylation or reductive aminationModulation of pharmacokinetic properties

Regioselective and Stereoselective Derivatization Methodologies

Controlling the selectivity of chemical reactions is paramount for the efficient synthesis of complex molecules and for creating specific isomers with desired biological activities.

Regioselectivity refers to the control of which position on a molecule a reaction occurs. For derivatives of this compound, there are several potential sites for reaction: the nitrogen atom, the methyl group, the benzylic methylene (B1212753) group, and the aromatic ring. The aromatic ring itself has two distinct positions for further substitution (ortho to both fluorines, or between a fluorine and the benzyl group). The regioselective N-functionalization of tautomerizable heterocycles, a related concept, is often influenced by the choice of solvent and catalyst, which can alter the reaction pathway and favor one product over another. mdpi.com For the N-(3,5-difluorobenzyl) moiety, electrophilic aromatic substitution would likely be directed to the positions ortho to the benzyl group due to the directing effects of the fluorine atoms. Conversely, reactions at the nitrogen atom, such as alkylation or acylation, are typically straightforward.

Stereoselectivity is the control over the formation of stereoisomers. While this compound itself is achiral, derivatization can introduce chiral centers. For example, if the carbon atom adjacent to the nitrogen (the benzylic carbon) or the methyl group were to be substituted, a new stereocenter could be created. Achieving high stereoselectivity in such reactions often requires the use of chiral catalysts or auxiliaries. For instance, the stereoselective synthesis of aminotriol derivatives from stevioside (B1681144) involves the nucleophilic addition of amines to an epoxide ring, where the reaction's stereochemical outcome is carefully controlled. nih.gov Similarly, stereoselective additions of carbanions to N-sulfinylketimines have been used to create α,α-dibranched β-sulfanyl amines with high diastereomeric purity. researchgate.net These methodologies could be adapted for the stereocontrolled synthesis of this compound derivatives, enabling the preparation of single enantiomers for pharmacological evaluation.

Comprehensive Spectroscopic Characterization in Academic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. A complete NMR analysis would involve several types of experiments.

Proton (¹H) NMR Spectroscopy for Structural Elucidation

A ¹H NMR spectrum would be essential for identifying the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (J), and integration values, which correspond to the number of protons in each environment. For N-(3,5-Difluorobenzyl)-N-methylamine, one would expect to observe distinct signals for the methyl protons, the benzylic methylene (B1212753) protons, and the aromatic protons. The aromatic region would likely show a characteristic splitting pattern due to coupling with the two fluorine atoms. However, no published experimental data detailing these chemical shifts and coupling constants is currently available.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would reveal the chemical shifts for the methyl carbon, the methylene carbon, and the different carbons of the difluorobenzyl ring. The carbons directly bonded to fluorine would exhibit characteristic splitting (C-F coupling). Specific chemical shift values from academic studies are required for a complete analysis, but this information has not been documented in available literature.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Characterization

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy would be a crucial characterization technique. rsc.org This method is highly sensitive to the local electronic environment of the fluorine nuclei. rsc.org For a 3,5-difluorinated ring, a single signal would be expected in the ¹⁹F NMR spectrum, as the two fluorine atoms are chemically equivalent. The precise chemical shift of this signal would provide insight into the electronic nature of the aromatic ring. This experimental value is not present in the accessible scientific record.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HSQC)

Two-dimensional (2D) NMR experiments are used to establish connectivity between different atoms within a molecule. hmdb.ca

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, for instance, between the benzylic protons and the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would establish correlations between protons and the carbon atoms they are directly attached to, confirming the assignments of the -CH₃ and -CH₂- groups. Without foundational 1D NMR data, the application and interpretation of these advanced 2D techniques remain purely hypothetical for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the mass-to-charge ratio of ionized molecules, thereby providing information about the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound with high confidence. For this compound (C₈H₉F₂N), HRMS would yield an exact mass measurement that could confirm its elemental composition. An academic study reporting the synthesis or analysis of this compound would typically include this data, often presented as "[M+H]⁺ calculated" versus "[M+H]⁺ found". This critical piece of characterization data remains unreported in the available literature.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Specific tandem mass spectrometry (MS/MS) studies detailing the fragmentation pathways of this compound are not available in the reviewed scientific literature. In general, for N-benzyl-N-methylamines, the primary fragmentation in mass spectrometry is expected to be the cleavage of the benzylic C-N bond. This α-cleavage is a characteristic fragmentation pathway for amines and would be expected to yield a stable tropylium-like ion or a substituted benzyl (B1604629) cation.

A plausible fragmentation pathway for this compound would likely involve the formation of the 3,5-difluorobenzyl cation (m/z 127) through the loss of the N-methylamine radical. Another significant fragmentation could be the loss of a hydrogen atom from the molecular ion, or the loss of a methyl radical from the nitrogen atom. Without experimental MS/MS data, the relative abundances of these fragments and the specific fragmentation pathways under different ionization conditions cannot be confirmed.

Vibrational Spectroscopy

Published, peer-reviewed articles containing the specific infrared (IR) spectrum for this compound could not be located. However, based on its structure, the IR spectrum would be expected to show characteristic absorption bands for its functional groups. Key expected vibrations would include C-H stretching from the aromatic ring and the methyl/methylene groups, C-N stretching of the tertiary amine, and vibrations associated with the disubstituted aromatic ring. The strong C-F stretching vibrations are also a key feature, typically appearing in the 1350-1000 cm⁻¹ region. For comparison, the related compound 3,5-Difluorobenzylamine (B151417) exhibits C-H stretching and N-H bending vibrations.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
Aromatic C-H Stretch 3100-3000 3,5-Difluorobenzyl
Aliphatic C-H Stretch 3000-2800 -CH₂- and -CH₃
C=C Aromatic Stretch 1600-1450 Aromatic Ring
C-N Stretch 1250-1020 Tertiary Amine

Note: This table is based on general spectroscopic principles and data from related compounds, not on experimental data for this compound.

There are no specific academic studies presenting the Raman spectrum of this compound. Raman spectroscopy, being complementary to IR, would be expected to highlight the symmetric vibrations of the molecule. Key features would likely include the symmetric stretching of the aromatic ring, often a strong band in Raman spectra, and vibrations of the C-C skeleton. The C-F bonds would also produce characteristic Raman shifts. For the related molecule 3,5-Difluorobenzylamine, Raman spectra have been recorded and are available in spectral databases.

Table 2: Predicted Raman Spectroscopy Data for this compound

Vibrational Mode Expected Raman Shift (cm⁻¹) Structural Unit
Aromatic Ring Breathing ~1000 3,5-Difluorobenzyl
Symmetric C-H Stretch 3080-3050 Aromatic Ring
C-F Symmetric Stretch 1300-1000 Difluorophenyl

Note: This table is predictive and not based on published experimental data for the specific compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Academic literature detailing the UV-Vis spectrum and electronic transitions of this compound is not currently available. The UV-Vis spectrum of this compound would be dominated by electronic transitions within the 3,5-difluorobenzyl chromophore. Typically, benzene (B151609) and its derivatives exhibit π → π* transitions. The presence of the amine group (an auxochrome) attached to the benzyl system would be expected to cause a bathochromic (red) shift of the absorption maxima compared to 3,5-difluorotoluene (B38592), due to n → π* transitions involving the nitrogen lone pair electrons and the aromatic π system. The exact wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity values would need to be determined experimentally.

Table 3: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

Transition Type Expected λmax Range (nm) Chromophore
π → π* 250-280 Aromatic Ring

Note: This table represents expected ranges based on similar structures and is not derived from experimental data for this compound.

Crystallographic Analysis and Solid State Structural Research

Single Crystal X-ray Diffraction (SCXRD) Studies

Due to the absence of SCXRD studies, no information is available concerning:

Powder X-ray Diffraction (PXRD) for Polymorphic Characterization

Similarly, the lack of PXRD data means that:

There is no information on the potential existence of different crystalline forms, or polymorphs, of N-(3,5-Difluorobenzyl)-N-methylamine. Polymorphism can significantly impact the physical properties of a compound, but without PXRD analysis, this remains an open question.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

No specific studies were identified that applied DFT methods to N-(3,5-Difluorobenzyl)-N-methylamine for the purposes of predicting its electronic structure and reactivity.

Geometry Optimization and Conformational Analysis

Detailed reports on the geometry optimization or the comprehensive conformational analysis of this compound using DFT or other high-level computational methods are not present in the available literature. Such an analysis would typically involve identifying the lowest energy conformers and the geometric parameters (bond lengths, bond angles, and dihedral angles) that define its three-dimensional structure.

Prediction of Spectroscopic Parameters

While DFT is a powerful tool for predicting spectroscopic data such as IR, Raman, and NMR spectra, no published research was found that presents these predicted parameters for this compound.

Frontier Molecular Orbital (FMO) Analysis

An FMO analysis, which is crucial for understanding a molecule's reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been specifically reported for this compound. Data on the HOMO-LUMO energy gap, which indicates chemical stability, is consequently unavailable.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

There is no evidence in the current body of scientific literature of MD simulations being performed to investigate the dynamic behavior of this compound in various solvent environments or to study its conformational flexibility over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

QSAR models are developed based on a series of related compounds to correlate their chemical structures with biological activity. A search for QSAR studies involving this compound as part of a compound series did not yield any specific results, indicating a lack of data for building such predictive models for this particular scaffold.

Docking and Molecular Recognition Studies for Ligand-Target Interactions

Molecular docking simulations are used to predict the binding orientation and affinity of a small molecule to a larger target, such as a protein. No studies have been published that detail the docking of this compound into the active site of any specific biological target to explore its potential ligand-target interactions.

Applications As a Pivotal Synthetic Intermediate in Advanced Research

Role in the Synthesis of Complex Organic Molecules

N-(3,5-Difluorobenzyl)-N-methylamine serves as a versatile intermediate in multi-step organic syntheses. While specific examples detailing its direct use in the construction of complex natural products or other intricate molecular architectures are not extensively documented in publicly available literature, its structural motifs are present in various advanced chemical entities. For instance, derivatives such as N-(3,5-difluorobenzyl) N-(2-cyanoethyl)-4-methylaniline have been synthesized, highlighting the utility of the this compound core as a scaffold for further chemical elaboration. cmu.edu The reactivity of the secondary amine allows for a variety of chemical transformations, making it a valuable starting material for creating more complex structures.

Precursor for Active Pharmaceutical Ingredient (API) Development

The 3,5-difluorobenzyl moiety is a key structural component in several active pharmaceutical ingredients (APIs). One notable example is the oncology drug Entrectinib . chemicalbook.comnih.govresearchgate.netcivicdb.org Entrectinib is an inhibitor of several tyrosine kinases and is used to treat various types of cancer. chemicalbook.comnih.gov

The synthesis of Entrectinib involves the use of a key intermediate, 5-(3,5-difluorobenzyl)-1H-indazol-3-amine . chemicalbook.com While the documented synthesis of this indazole derivative starts from 3,5-difluorobenzyl bromide, the structural similarity strongly suggests that this compound or closely related derivatives could serve as alternative precursors for this or similar APIs. The 3,5-difluorobenzyl group is crucial for the biological activity of Entrectinib. researchgate.net

Table 1: Key Intermediates in the Synthesis of Entrectinib

Compound NameRole in Synthesis
3,5-Difluorobenzyl bromideStarting material for the indazole core
5-(3,5-difluorobenzyl)-1H-indazol-3-amineKey intermediate that couples with the benzoyl chloride fragment
N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide (Entrectinib)Final Active Pharmaceutical Ingredient

Utility in Agrochemical and Specialty Chemical Synthesis

The introduction of fluorine into agrochemicals can enhance their efficacy and stability. While there is no direct evidence in the reviewed literature of this compound being used in the synthesis of commercial agrochemicals, the presence of difluorobenzyl moieties in some herbicidal compounds suggests a potential application for this class of molecules. For instance, a herbicide containing a 5-(2,6-difluorobenzyl)oxymethyl group has been reported, indicating that isomers of difluorobenzyl compounds are of interest in the agrochemical industry. researchgate.net Further research may explore the potential of 3,5-difluorobenzyl derivatives in this sector.

Similarly, in the realm of specialty chemicals, fluorinated compounds are valued for their unique properties, such as thermal stability and chemical resistance. While specific applications of this compound in this area are not well-documented, its structure makes it a candidate for the synthesis of specialty polymers, liquid crystals, or other advanced materials.

Catalyst and Ligand Design in Organocatalysis and Metal-Catalyzed Reactions

The development of novel catalysts and ligands is a cornerstone of modern chemical synthesis. Amines and their derivatives are frequently used as ligands for transition metal catalysts or as organocatalysts themselves. However, a review of the current literature did not yield specific examples of this compound being employed in catalyst or ligand design. The electronic properties of the difluorinated phenyl ring could potentially influence the catalytic activity of a metal center or the stereochemical outcome of a reaction, suggesting that this compound could be a target for future research in catalysis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3,5-Difluorobenzyl)-N-methylamine, and how do reaction conditions influence yield?

  • Methodology :

  • Nucleophilic substitution : React 3,5-difluorobenzyl bromide with methylamine under basic conditions (e.g., K₂CO₃ in DMF) to form the benzylamine intermediate. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .
  • Reductive amination : Use 3,5-difluorobenzaldehyde and methylamine in the presence of NaBH₄ or NaBH₃CN in MeOH/THF. Monitor reaction progress by TLC .
  • Yield optimization : Adjust stoichiometry (1.2–1.5 eq methylamine), temperature (0°C to RT), and solvent polarity to minimize byproducts like dialkylation .

Q. How can researchers characterize this compound using spectroscopic techniques?

  • Analytical workflow :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.2 ppm, split due to fluorine coupling) and methyl groups (δ 2.2–2.5 ppm). Fluorine splitting patterns (e.g., doublets of doublets) confirm substituent positions .
  • HRMS : Use ESI+ mode to verify molecular ion [M+H]⁺ (calculated for C₈H₁₀F₂N: 158.08 g/mol) .
  • IR spectroscopy : Detect N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .

Q. What are the stability considerations for storing this compound?

  • Storage protocol :

  • Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation and photodegradation.
  • Avoid aqueous or protic solvents to suppress hydrolysis of the amine group .

Advanced Research Questions

Q. How does the electronic effect of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

  • Mechanistic insight :

  • Electron-withdrawing fluorine groups deactivate the benzene ring, directing electrophilic substitution to the para position. This enhances regioselectivity in Suzuki-Miyaura couplings (e.g., with aryl boronic acids) .
  • Steric effects : The 3,5-difluoro substitution minimizes steric hindrance, enabling efficient Pd-catalyzed coupling (e.g., with indazole derivatives for anticancer agents) .

Q. What computational methods are used to predict the binding affinity of this compound derivatives to biological targets?

  • In silico strategies :

  • Docking simulations : Use AutoDock Vina with protein structures (e.g., ROS1 kinase for entrectinib analogs) to evaluate binding modes. Fluorine atoms contribute to hydrophobic interactions and π-stacking .
  • DFT calculations : Calculate Fukui indices to predict nucleophilic/electrophilic sites for further functionalization .

Q. How can researchers resolve contradictions in reported biological activity data for this compound-based compounds?

  • Data reconciliation approach :

  • Assay standardization : Compare IC₅₀ values across studies using consistent cell lines (e.g., NCI-H3122 for ROS1 inhibition) and control compounds .
  • Metabolic stability testing : Use rat liver microsomes to assess if divergent in vivo results stem from differential metabolic clearance .

Q. What role does this compound play in the synthesis of entrectinib, and how is its purity validated?

  • Synthetic application :

  • Key intermediate : Couple 5-(3,5-difluorobenzyl)-1H-indazol-3-amine with a piperazine-containing benzoic acid derivative via condensation (EDCI/HOBt), followed by trifluoroacetyl deprotection .
  • Purity validation : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to confirm ≥99% purity. Monitor residual solvents (e.g., DMF) by GC-MS .

Methodological Challenges and Solutions

Q. What strategies mitigate side reactions during N-methylation of 3,5-difluorobenzylamine?

  • Troubleshooting :

  • Controlled alkylation : Use MeI instead of bulkier alkylating agents to reduce over-alkylation. Quench excess methylating agent with NH₄Cl .
  • Byproduct removal : Employ acidic extraction (1M HCl) to separate unreacted starting materials from the product .

Q. How can researchers optimize the scalability of this compound synthesis for preclinical studies?

  • Process chemistry :

  • Continuous flow systems : Improve heat transfer and mixing efficiency for exothermic amination steps .
  • Catalyst recycling : Use immobilized Pd catalysts (e.g., Pd/C) in Suzuki couplings to reduce metal leaching .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.